Cas no 1260812-04-1 (5-Iodobenzo[d]isoxazol-3-amine)
![5-Iodobenzo[d]isoxazol-3-amine structure](https://www.kuujia.com/scimg/cas/1260812-04-1x500.png)
5-Iodobenzo[d]isoxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-iodobenzo[d]isoxazol-3-amine
- 5-Iodobenzo[d]isoxazole-3-amine
- 5-Iodobenzo[d]isoxazol-3-amine
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- Inchi: 1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
- InChI Key: UTKXIZWSPRFZFM-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C(N)=NO2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- XLogP3: 2
- Topological Polar Surface Area: 52
5-Iodobenzo[d]isoxazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A256483-1g |
5-Iodobenzo[d]isoxazol-3-amine |
1260812-04-1 | 97% | 1g |
$570.0 | 2024-06-02 | |
Ambeed | A256483-250mg |
5-Iodobenzo[d]isoxazol-3-amine |
1260812-04-1 | 96% | 250mg |
$224.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1797121-1g |
5-Iodobenzo[d]isoxazol-3-amine |
1260812-04-1 | 98% | 1g |
¥4788.00 | 2024-08-09 |
5-Iodobenzo[d]isoxazol-3-amine Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 5-Iodobenzo[d]isoxazol-3-amine
Introduction to 5-Iodobenzo[d]isoxazol-3-amine (CAS No. 1260812-04-1)
5-Iodobenzo[d]isoxazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1260812-04-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodisoxazole class, characterized by a fused iodobenzene ring and an isoxazole moiety, which together contribute to its unique chemical and biological properties. The presence of an iodine atom at the para position of the benzene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of 5-Iodobenzo[d]isoxazol-3-amine consists of a benzene ring substituted with an iodine atom, linked to an isoxazole ring containing an amine group at the 3-position. This arrangement imparts distinct electronic and steric properties, which are exploited in various chemical transformations. The amine functionality, in particular, serves as a versatile handle for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, benzodisoxazole derivatives have emerged as promising scaffolds due to their ability to modulate multiple biological pathways. 5-Iodobenzo[d]isoxazol-3-amine stands out as a key intermediate in this context, facilitating the synthesis of bioactive molecules that exhibit potential in areas such as oncology, neurology, and anti-inflammatory therapy.
One of the most compelling aspects of 5-Iodobenzo[d]isoxazol-3-amine is its utility in cross-coupling reactions, particularly palladium-catalyzed processes like Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of diverse substituents at various positions of the benzene ring or the isoxazole moiety, thereby expanding the structural diversity of derived compounds. Such modifications are crucial for optimizing pharmacokinetic properties and enhancing target specificity.
Recent studies have highlighted the role of 5-Iodobenzo[d]isoxazol-3-amine in the development of small-molecule inhibitors targeting kinases and other enzymes implicated in diseases like cancer. For instance, derivatives of this compound have been shown to inhibit tyrosine kinases by binding to their active sites and disrupting signaling cascades. The iodine atom at the para position serves as an excellent handle for further functionalization via transition-metal catalysis, enabling the construction of highly specific inhibitors with improved potency and selectivity.
The synthesis of 5-Iodobenzo[d]isoxazol-3-amine typically involves multi-step organic transformations starting from commercially available precursors such as iodobenzene or halogenated isoxazoles. Key steps often include nucleophilic substitution reactions to introduce the amine functionality, followed by cyclization or coupling reactions to form the benzodisoxazole core. Advances in synthetic methodologies have significantly improved the efficiency and scalability of these processes, making 5-Iodobenzo[d]isoxazol-3-amine more accessible for industrial applications.
In addition to its role as a building block for drug discovery, 5-Iodobenzo[d]isoxazol-3-amine has found applications in materials science and agrochemical research. Its ability to participate in diverse chemical reactions makes it a valuable precursor for synthesizing polymers with unique properties or agrochemicals designed to interact with biological targets.
The biological activity of compounds derived from 5-Iodobenzo[d]isoxazol-3-amine has been extensively explored in preclinical studies. Researchers have demonstrated that modifications at different positions of the molecule can significantly alter its pharmacological profile. For example, introduction of heteroatoms or bulky groups can enhance binding affinity or metabolic stability. Such findings underscore the importance of structure-activity relationships (SAR) in optimizing lead compounds for therapeutic use.
One notable area of research involves using 5-Iodobenzo[d]isoxazol-3-amine as a starting material for developing antiviral agents. The fused heterocyclic system provides a scaffold that can mimic natural products or known antiviral drugs, while the iodine atom allows for further functionalization via cross-coupling strategies. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against viral enzymes critical for replication.
The pharmacokinetic properties of molecules derived from 5-Iodobenzo[d]isoxazol-3-amine are also subjects of intense investigation. Researchers aim to optimize solubility, bioavailability, and metabolic stability through careful molecular design. Techniques such as computational modeling and high-throughput screening are employed to identify optimal analogs with desired pharmacokinetic profiles.
In conclusion, 5-Iodobenzo[d]isoxazol-3-amine (CAS No. 1260812-04-1) represents a versatile and highly valuable intermediate in modern pharmaceutical chemistry. Its unique structural features enable diverse chemical transformations and biological applications, making it indispensable in drug discovery efforts aimed at treating a wide range of diseases. As research continues to uncover new synthetic strategies and biological functions, 5-Iodobenzo[d]isoxazol-3-am ine is poised to remain at the forefront of medicinal chemistry innovation.
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